Benzyl[2-(4-methoxyphenyl)ethyl]amine hydrochloride
Overview
Description
Benzyl[2-(4-methoxyphenyl)ethyl]amine hydrochloride is a chemical compound with the molecular formula C16H19NO.HCl. It is known for its applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of a benzyl group attached to a 2-(4-methoxyphenyl)ethylamine moiety, which is further combined with hydrochloride.
Scientific Research Applications
Benzyl[2-(4-methoxyphenyl)ethyl]amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Safety and Hazards
Mechanism of Action
Target of Action
N-benzyl-2-(4-methoxyphenyl)ethanamine hydrochloride is a derivative of the NBOMe class of compounds . The primary targets of these compounds are the serotonin 5-HT2A receptors . These receptors play a crucial role in the regulation of mood, anxiety, and schizophrenia among other neurological processes .
Mode of Action
The compound acts as a potent agonist for the serotonin 5-HT2A receptors . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, N-benzyl-2-(4-methoxyphenyl)ethanamine hydrochloride binds to the 5-HT2A receptors, mimicking the action of serotonin and enhancing the serotonergic activity .
Pharmacokinetics
Similar compounds in the nbome class are known to be rapidly absorbed and extensively metabolized . The impact of these properties on the bioavailability of N-benzyl-2-(4-methoxyphenyl)ethanamine hydrochloride is currently unknown and warrants further investigation.
Result of Action
The activation of the 5-HT2A receptors by N-benzyl-2-(4-methoxyphenyl)ethanamine hydrochloride can lead to various molecular and cellular effects. Given its potent agonistic activity, it may induce hallucinogenic effects and carry a risk of serotonergic toxicity . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl[2-(4-methoxyphenyl)ethyl]amine hydrochloride typically involves the reaction of benzyl chloride with 2-(4-methoxyphenyl)ethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl[2-(4-methoxyphenyl)ethyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Shares the 4-methoxyphenyl group but lacks the benzyl moiety.
Benzylamine: Contains the benzyl group but lacks the 2-(4-methoxyphenyl)ethylamine structure.
Phenethylamine: Similar backbone but without the methoxy substitution.
Uniqueness
Benzyl[2-(4-methoxyphenyl)ethyl]amine hydrochloride is unique due to the presence of both the benzyl and 2-(4-methoxyphenyl)ethylamine groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
N-benzyl-2-(4-methoxyphenyl)ethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.ClH/c1-18-16-9-7-14(8-10-16)11-12-17-13-15-5-3-2-4-6-15;/h2-10,17H,11-13H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWQIMSXIOOWGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC2=CC=CC=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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